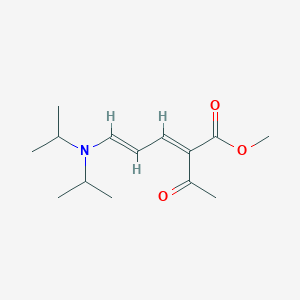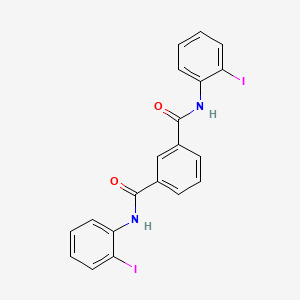![molecular formula C17H20N4O2S B5162568 N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5162568.png)
N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea, also known as CMU-1, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection.
Mecanismo De Acción
The mechanism of action of N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Additionally, this compound has been shown to modulate the activity of certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. In neurons, this compound has been shown to protect against oxidative stress and reduce the expression of certain genes that are involved in neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is its potent anti-proliferative effects against a variety of cancer cell lines. Additionally, this compound has shown promising results in protecting neurons from damage caused by oxidative stress. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of cancer and neurodegenerative diseases.
Direcciones Futuras
There are several future directions for research on N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea. One area of interest is the development of more potent analogs of this compound that have improved anti-cancer and neuroprotective properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in the treatment of cancer and neurodegenerative diseases. Finally, future research could explore the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea involves the reaction of 1-cyclohexen-1-ylmethylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid, followed by the addition of 3-methoxyphenyl isocyanate. The resulting product is purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea has been extensively studied for its potential use in the treatment of cancer. Studies have shown that this compound has potent anti-proliferative effects against a variety of cancer cell lines, including breast, prostate, and lung cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential use in cancer treatment, this compound has also been studied for its neuroprotective properties. Studies have shown that this compound has the ability to protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-23-14-9-5-8-13(11-14)18-16(22)19-17-21-20-15(24-17)10-12-6-3-2-4-7-12/h5-6,8-9,11H,2-4,7,10H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPKSBVORORSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)


![(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)
![ethyl 1-(2-phenylethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5162574.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5162579.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)

